molecular formula C16H18N2O B13870042 1-Naphthalen-2-yl-2-piperazin-1-ylethanone

1-Naphthalen-2-yl-2-piperazin-1-ylethanone

Cat. No.: B13870042
M. Wt: 254.33 g/mol
InChI Key: STQCCJSGMQHJCE-UHFFFAOYSA-N
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Description

1-Naphthalen-2-yl-2-piperazin-1-ylethanone is a chemical compound that features a naphthalene ring attached to a piperazine moiety via an ethanone linker

Preparation Methods

The synthesis of 1-Naphthalen-2-yl-2-piperazin-1-ylethanone typically involves the reaction of naphthalene derivatives with piperazine under specific conditions. One common method includes the use of naphthalene-2-carboxylic acid, which is first converted to its acid chloride using thionyl chloride. This intermediate is then reacted with piperazine to form the desired product. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

1-Naphthalen-2-yl-2-piperazin-1-ylethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from 0°C to reflux conditions. Major products formed from these reactions include various substituted naphthalene and piperazine derivatives .

Scientific Research Applications

1-Naphthalen-2-yl-2-piperazin-1-ylethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Industry: It is used in the development of materials with specific optical and electronic properties

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-yl-2-piperazin-1-ylethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-naphthalen-2-yl-2-piperazin-1-ylethanone

InChI

InChI=1S/C16H18N2O/c19-16(12-18-9-7-17-8-10-18)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11,17H,7-10,12H2

InChI Key

STQCCJSGMQHJCE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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